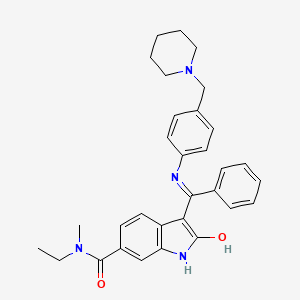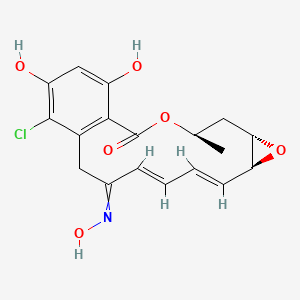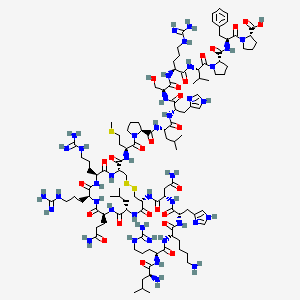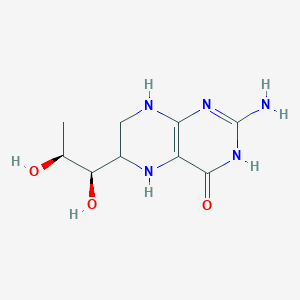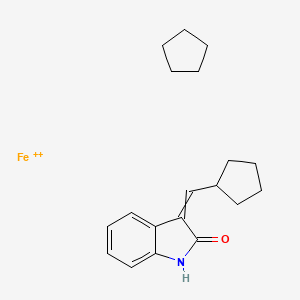
cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) is a complex organometallic compound that combines the structural features of cyclopentane, indole, and iron(2+)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) typically involves multi-step organic reactions. One common approach is the rhodium-catalyzed reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols to generate cyclopentanes with high stereoselectivity . This reaction proceeds through a carbene-initiated domino sequence, which includes steps such as rhodium-bound oxonium ylide formation, [2,3]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis process.
化学反応の分析
Types of Reactions
Cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced cyclopentane derivatives.
Substitution: Formation of N-alkyl or N-acyl indole derivatives.
科学的研究の応用
Cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or magnetic properties.
作用機序
The mechanism of action of cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) involves its interaction with molecular targets such as enzymes or receptors. The iron(2+) center can participate in redox reactions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopentane: A simple cyclic hydrocarbon with similar structural features.
Indole: A bicyclic compound with a nitrogen atom in the five-membered ring.
Iron(2+) complexes: Various organometallic compounds containing iron(2+) as the central metal.
Uniqueness
Cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) is unique due to its combination of cyclopentane, indole, and iron(2+) in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H25FeNO+2 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
cyclopentane;3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) |
InChI |
InChI=1S/C14H15NO.C5H10.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h3-4,7-10H,1-2,5-6H2,(H,15,16);1-5H2;/q;;+2 |
InChIキー |
JGKCUURLEMXRGX-UHFFFAOYSA-N |
正規SMILES |
C1CCCC1.C1CCC(C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


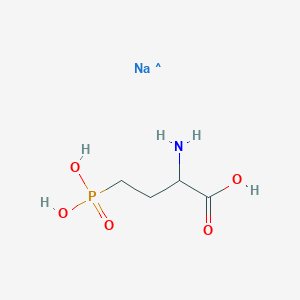
![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)
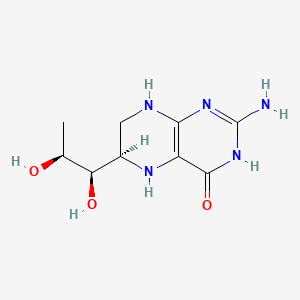
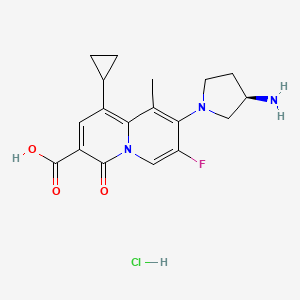
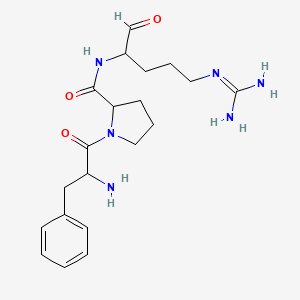
![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)
![Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752335.png)
![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
